N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-3-9-17-10-8-14(16-17)15-11-12-6-4-5-7-13(12)18-2/h4-8,10H,3,9,11H2,1-2H3,(H,15,16) |
InChI Key |
RRYOMBWPPIGABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation
The construction of the pyrazole ring forms the foundational step in synthesizing N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine. Cyclocondensation reactions between 1,3-diketones and hydrazines are widely employed for pyrazole formation. For instance, ethyl 2,4-dioxo-4-arylbutanoates (derived from substituted acetophenones and diethyl oxalate) react with phenylhydrazine to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates . Adapting this approach, a propyl-substituted 1,3-diketone precursor could be condensed with hydrazine to generate the 1-propyl-1H-pyrazol-3-amine core.
Reaction Conditions :
-
Precursor : 3-Oxo-pentanenitrile (for propyl substitution)
-
Reagent : Hydrazine hydrate
-
Solvent : Ethanol or tetrahydrofuran (THF)
-
Catalyst : Acidic or basic conditions (e.g., acetic acid or potassium carbonate)
This method ensures regioselective formation of the 1-propyl group, though competing substitutions may require chromatographic purification.
N-Alkylation for Propyl Group Introduction
Post pyrazole ring formation, N-alkylation introduces the propyl group at the 1-position. Lithium aluminium hydride (LiAlH4)-mediated reduction of carboethoxy pyrazoles to pyrazolylmethanols , followed by oxidation to aldehydes and subsequent functionalization, exemplifies a viable pathway. Alternatively, direct alkylation using propyl halides under basic conditions offers a more straightforward approach.
Procedure :
-
Substrate : 1H-Pyrazol-3-amine
-
Alkylating Agent : 1-Bromopropane or 1-iodopropane
-
Base : Potassium carbonate or sodium hydride
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 60–80°C, 12–24 hours
-
Yield : ~50–65% (similar to N-methylation yields in)
Challenges include over-alkylation and the need for inert atmospheres to prevent oxidative degradation.
Reductive Amination for 2-Methoxybenzyl Attachment
The 2-methoxybenzyl group is introduced via reductive amination between the pyrazole-3-amine and 2-methoxybenzaldehyde. This method, employed in analogous benzylamine syntheses, leverages sodium cyanoborohydride or hydrogen/palladium catalysis to facilitate imine reduction.
Optimized Protocol :
-
Amine : 1-Propyl-1H-pyrazol-3-amine
-
Aldehyde : 2-Methoxybenzaldehyde
-
Reducing Agent : Sodium triacetoxyborohydride (STAB)
-
Solvent : Dichloromethane (DCM) or methanol
-
Temperature : Room temperature, 6–12 hours
-
Yield : ~60–75%
Side reactions, such as aldehyde self-condensation, are mitigated by slow reagent addition and stoichiometric control.
Multi-Step Synthesis via Intermediate Functionalization
A modular approach involving sequential functionalization is exemplified by studies on pyrazole-thiazole hybrids . Applied here, the synthesis proceeds as follows:
-
Pyrazole Carboxylate Formation : Cyclocondensation of propyl diketone with hydrazine.
-
Ester Reduction : LiAlH4 reduces the ester to a primary alcohol.
-
Oxidation to Aldehyde : 2-Iodoxybenzoic acid (IBX) oxidizes the alcohol to an aldehyde .
-
Reductive Amination : Reaction with 2-methoxybenzylamine under STAB conditions.
Advantages :
-
High purity intermediates.
-
Regioselective control at each step.
Disadvantages :
-
Longer reaction timeline (4–5 steps).
-
Cumulative yield reduction (~40–50% overall).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity | Complexity |
|---|---|---|---|---|
| Cyclocondensation | Diketone + hydrazine | 70–85 | High | Moderate |
| Direct N-Alkylation | Alkyl halide + pyrazole amine | 50–65 | Medium | Low |
| Reductive Amination | Aldehyde + amine + STAB | 60–75 | High | Moderate |
| Multi-Step Synthesis | Sequential functionalization | 40–50 | High | High |
The multi-step approach, while complex, offers superior regiochemical control, making it preferable for research-scale synthesis. Industrial applications may favor direct alkylation for its simplicity, despite moderate yields.
Troubleshooting and Optimization Strategies
-
Regioselectivity Issues : Use protecting groups (e.g., Boc for amines) during alkylation to prevent undesired substitutions .
-
Low Yields in Reductive Amination : Employ molecular sieves to scavenge water and shift equilibrium toward imine formation .
-
Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s structure enables participation in several key chemical reactions:
Nucleophilic Substitution and Amination
-
Acylation : The primary amine group (-NH₂) can react with acylating agents (e.g., acyl chlorides) to form amides.
-
Alkylation : The amine may undergo alkylation with alkyl halides or epoxides, introducing additional substituents.
Pyrazole Ring Reactions
-
Electrophilic Substitution : The aromatic pyrazole ring may undergo electrophilic substitution at positions adjacent to nitrogen atoms, depending on substituent directing effects.
-
Cycloaddition Reactions : Pyrazoles can participate in [4+2] cycloadditions (e.g., Diels-Alder) under specific conditions.
Coupling Reactions
-
Buchwald–Hartwig Amination : Analogous pyrazole derivatives have been synthesized via this method, coupling halides with amines using palladium catalysts .
Reaction Optimization
Studies on analogous compounds highlight the importance of reaction optimization:
-
Temperature Control : Reactions involving substituted amines may require reduced temperatures (e.g., 75°C vs. 100°C) to minimize side products .
-
Catalyst Selection : tert-butyl XPhos ligands may be replaced with XPhos in coupling reactions to improve selectivity .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, methanol) are often used for nucleophilic reactions.
Chemical Stability and Handling
-
Moisture Sensitivity : Pyrazoles with amine groups may degrade in aqueous environments; anhydrous conditions are typically preferred.
-
Safety : Handling requires protective equipment due to potential toxicity (ingestion/skin contact).
Structural Comparisons
The compound’s reactivity differs from analogs due to substituent effects:
| Compound | Key Reactivity Difference |
|---|---|
| 1-[2-Methoxyphenyl]methyl-1H-pyrazol-5-amine | Positional isomerism alters substitution patterns |
| 4-Methyl-N-(2-methoxybenzyl)-pyrazole | Methyl substitution at C4 reduces ring reactivity |
| 2-Amino-N-(2-methoxybenzyl)-pyrazole | Additional amino group enhances nucleophilicity |
Research Findings
-
Biological Interactions : While not directly studied, related pyrazoles show anti-inflammatory and anticancer activity via enzyme/receptor binding.
-
Spectroscopic Analysis : IR/NMR data would reveal functional group-specific absorptions (e.g., N-H stretches, aromatic C-H bonds).
Scientific Research Applications
Neurotensin Receptor Modulation
The compound has been studied for its interaction with neurotensin receptors (NTS1 and NTS2), which play a crucial role in pain signaling pathways. Research indicates that modifications to the pyrazole structure can enhance binding affinity and selectivity for these receptors, suggesting potential applications in pain management therapies.
Antimicrobial Activity
Studies involving various pyrazole derivatives, including N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine, have demonstrated significant antimicrobial efficacy against a range of bacterial strains. The structural characteristics of the compound contribute to its effectiveness in inhibiting bacterial growth .
In Vitro Studies
Recent studies have shown that this compound displays significant activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Moderate Inhibition |
| HepG2 (Liver Cancer) | 12 | Significant Inhibition |
| A549 (Lung Cancer) | 18 | Moderate Inhibition |
These findings indicate its potential as an anticancer agent, warranting further investigation into its therapeutic applications.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazole derivatives reveals that specific modifications to the pyrazole ring and substituents can significantly impact biological activity. For example, altering the amino acid side chain has been shown to affect binding affinity and selectivity for neurotensin receptors, highlighting the importance of structural optimization in drug design .
Case Study on Neurotensin Receptor Activity
A study investigated various pyrazole derivatives for their binding affinity at neurotensin receptors. Results indicated that certain modifications led to increased selectivity for NTS2 over NTS1, suggesting potential therapeutic applications in pain management without the side effects associated with non-selective agents.
Case Study on Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited effectiveness against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that modifications to the pyrazole structure could enhance its antimicrobial potency, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
25X-NBOMe Series (e.g., 25I-NBOMe)
Core Structure : Phenethylamine backbone with a 2,5-dimethoxy-substituted phenyl ring and N-[(2-methoxyphenyl)methyl] group.
Key Differences :
- Pharmacological Activity: 25I-NBOMe is a potent hallucinogen targeting serotonin 5-HT2A receptors, whereas the pyrazole-based target compound lacks the phenethylamine structure critical for psychedelic activity .
- Substituent Effects : The target compound’s pyrazole ring replaces the ethylamine chain in NBOMes, reducing conformational flexibility and likely altering receptor selectivity.
| Parameter | N-[(2-Methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine | 25I-NBOMe |
|---|---|---|
| Core Structure | Pyrazole ring | Phenethylamine |
| Key Substituents | 1-propyl, 2-methoxybenzyl | 4-iodo-2,5-dimethoxyphenyl |
| Biological Activity | Not reported (inferred non-hallucinogenic) | Potent 5-HT2A agonist (hallucinogen) |
| Therapeutic Potential | Underexplored | Illicit recreational use |
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Core Structure : Pyrazole with pyridine and cyclopropyl substituents.
Key Differences :
- Applications : Synthesized via copper-catalyzed coupling (), this compound may serve as a kinase inhibitor, whereas the target’s 2-methoxybenzyl group could favor different binding interactions .
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
Core Structure : Pyrazole with isopropyl and pyrrole-methyl groups.
Key Differences :
- Electronic Effects : The pyrrole ring (electron-rich) contrasts with the target’s methoxyphenyl group (moderately electron-withdrawing), affecting π-π stacking or hydrogen-bonding capabilities .
- Lipophilicity : The isopropyl group may reduce solubility compared to the target’s propyl chain.
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine
Core Structure : Pyrazole with benzyl ether and dipropylamine groups.
Key Differences :
- Synthetic Routes : This compound’s ether linkage requires distinct synthetic strategies compared to the target’s direct N-alkylation.
Pyrazolylpyridazine Derivatives (e.g., N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine)
Core Structure : Pyridazine fused with pyrazole.
Key Differences :
Biological Activity
N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.32 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities including anti-inflammatory and anticancer properties.
Research indicates that compounds with similar structures to this compound may interact with various biological targets:
- Receptor Binding : Studies suggest that this compound may exhibit binding affinity to specific receptors and enzymes, potentially modulating their activity to elicit therapeutic effects.
- Enzymatic Inhibition : It has been observed that related pyrazole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and various kinases involved in cancer progression .
Antimicrobial Activity
In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. For example, compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models . The mechanism often involves the inhibition of MAPK pathways, which play a crucial role in the inflammatory response .
Anticancer Properties
This compound and its analogs have been evaluated for their anticancer activity across multiple cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 0.08 | Significant antiproliferative activity |
| A549 | 26 | Moderate growth inhibition |
| HepG2 | 54.25 | Reduced cell viability |
These findings indicate that the compound may induce apoptosis in cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic window .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Antiproliferative Studies : A series of pyrazole derivatives were synthesized and screened against various cancer cell lines. The most active derivative showed an IC50 value of 0.07 µM against EGFR, indicating potent anticancer activity .
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth compared to control groups, supporting the in vitro findings regarding their anticancer potential .
- Combination Therapies : Research has explored the synergistic effects of combining this compound with other therapeutic agents, enhancing efficacy against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine and structurally related pyrazole amines?
- Methodological Answer : A common approach involves coupling reactions between substituted pyrazole intermediates and benzylamine derivatives. For example, in analogous syntheses (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine), a Buchwald-Hartwig amination is employed using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key steps include solvent selection (polar aprotic solvents like DMSO enhance reaction rates), purification via column chromatography (e.g., gradient elution with ethyl acetate/hexane), and validation using HRMS and NMR .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks: (i) methoxy protons (δ 3.7–3.9 ppm for OCH₃), (ii) pyrazole C-H (δ 7.5–8.5 ppm), and (iii) propyl chain protons (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) .
- 13C NMR : Verify the presence of a methoxy carbon (δ ~55 ppm) and pyrazole carbons (δ 140–160 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer : Pyrazole amines are typically stable in inert atmospheres but may degrade under prolonged exposure to light or moisture. Solubility screening in DMSO (for stock solutions) followed by dilution in aqueous buffers (e.g., PBS at pH 7.4) is recommended. For analogs like N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine, stability studies under varying pH and temperature conditions are critical to avoid decomposition during biological assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for pyrazole amines?
- Methodological Answer : Yield variations (e.g., 17.9% vs. >80% in related compounds) may arise from:
- Catalyst loading : Optimize copper(I) bromide or palladium catalyst ratios .
- Reaction time/temperature : Extended heating (e.g., 72 hours at 50°C) may improve conversion but risk side reactions .
- Purification efficiency : Use preparative HPLC for polar byproducts . Validate purity via HPLC-UV/ELSD and cross-reference with multiple spectral datasets .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole amines in biological studies?
- Methodological Answer :
- Substituent variation : Compare analogs with modifications to the methoxyphenyl (e.g., 2,4-dimethyl vs. 2-methoxy) or propyl chain (e.g., cyclopropyl vs. n-propyl) to assess impact on target binding .
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., glycogen synthase kinase 3) and correlate with IC₅₀ values .
- Pharmacophore mapping : Identify essential moieties (e.g., pyrazole N-H for hydrogen bonding) using QSAR models .
Q. How can crystallographic data inform the design of derivatives with improved bioactivity?
- Methodological Answer : X-ray crystallography (e.g., monoclinic Cc space group for N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) reveals:
- Conformational flexibility : Torsion angles between the pyrazole and methoxyphenyl groups influence binding pocket compatibility .
- Intermolecular interactions : Hydrogen bonds with water or co-crystallized solvents (e.g., DMSO) guide solvent selection for formulation .
Q. What analytical challenges arise in detecting degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Monitor for oxidative metabolites (e.g., N-oxide formation) or hydrolyzed products (e.g., free pyrazole) using reverse-phase C18 columns and electrospray ionization .
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to simulate stability thresholds .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR assignments for pyrazole protons in the literature?
- Methodological Answer :
- Cross-validation : Compare chemical shifts with structurally characterized analogs (e.g., N-methyl-N-(3-methyl-1H-pyrazol-5-yl)methylamine hydrochloride, δ 7.2–7.5 ppm for pyrazole C-H) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign carbons unambiguously .
Q. Why do computational and experimental LogP values differ for this compound?
- Methodological Answer :
- Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon). Discrepancies >0.5 units suggest inaccuracies in fragment contribution models .
- Solubility modifiers : Adjust calculations for ionizable groups (e.g., amine pKa ~8.5) using tools like MarvinSketch .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point Range | 104–107°C (analog) | |
| HRMS (ESI) m/z | [M+H]+ = 215.1294 (calc.) | |
| Crystallographic Space Group | Monoclinic Cc | |
| Key 1H NMR Shift (OCH₃) | δ 3.78 ppm (s, 3H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
